molecular formula C14H16N2O4 B2974152 2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate CAS No. 1476799-73-1

2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B2974152
CAS No.: 1476799-73-1
M. Wt: 276.292
InChI Key: PHWBBQPVVOVCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate” is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known for their simpler and greener synthetic methodology and tunable photophysical properties . They are strategic compounds for optical applications .


Synthesis Analysis

The synthesis of similar compounds involves the use of anhydrous THF and LAH . Another method involves the conversion of certain derivatives into hydrogenated derivatives in t-BuOH solution at 100°C and an H2 pressure of 25 atm .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For instance, the IR spectrum and NMR spectrum have been used to analyze the structure of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the IR spectrum and NMR spectrum have been used to analyze the chemical reactions of similar compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the IR spectrum and NMR spectrum have been used to analyze the physical and chemical properties of similar compounds .

Scientific Research Applications

Synthesis and Coordination Chemistry

Derivatives of pyrazolo[1,5-a]pyridine, including 2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, have been explored for their versatility as ligands in coordination chemistry. These compounds exhibit interesting properties when synthesized with various metals, leading to applications in luminescent materials and potential sensing technologies. For instance, Halcrow (2005) highlighted the synthesis of such derivatives and their complex chemistry with metals, demonstrating applications in luminescent lanthanide compounds and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).

Mechanoluminescent and OLED Materials

The research by Huang et al. (2013) focused on Pt(II) complexes with pyridinyl pyrazolate chelates, which includes derivatives structurally related to this compound. These materials exhibited mechanoluminescence and were used to create efficient white organic light-emitting diodes (OLEDs) with high external quantum efficiency and stable chromaticity. This suggests the potential of such derivatives in the development of advanced luminescent materials for display technologies (Huang et al., 2013).

Potential Antitumor Agents

In the realm of medicinal chemistry, derivatives of pyrazolo[1,5-a]pyridine, akin to this compound, have been synthesized with the intent to explore their antitumor activity. Abonía et al. (2011) reported on the synthesis of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents, demonstrating that structurally related compounds possess significant activity against various cancer cell lines, highlighting the therapeutic potential of these derivatives (Abonía et al., 2011).

Extraction and Coordination with Metal Ions

Pearce et al. (2019) synthesized pyridine-based ligands related to this compound for the extraction of Ni(II) and Cu(II) ions. Their research demonstrates how these ligands can effectively coordinate with metal ions, indicating their potential use in the selective extraction and recovery of metals from mixed sources (Pearce et al., 2019).

Mechanism of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics . They have been used as TRK inhibitors in cancer treatment .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Future Directions

The future directions in the research of similar compounds involve the synthesis of new derivatives and the exploration of their potential applications. For example, based on scaffold hopping and computer-aid drug design, new pyrazolo[3,4-b]pyridine derivatives have been synthesized . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves the condensation of 2,3-pyridinedicarboxylic acid with tert-butyl acetoacetate followed by cyclization with hydrazine hydrate and subsequent esterification with methyl iodide.", "Starting Materials": [ "2,3-pyridinedicarboxylic acid", "tert-butyl acetoacetate", "hydrazine hydrate", "methyl iodide" ], "Reaction": [ "Step 1: Condensation of 2,3-pyridinedicarboxylic acid with tert-butyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid to form 2-(tert-butyl) 3-carbethoxy pyridine-2,3-dicarboxylic acid.", "Step 2: Cyclization of the intermediate product with hydrazine hydrate in the presence of a base such as sodium acetate to form 2-(tert-butyl) 3-hydrazinyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid.", "Step 3: Esterification of the intermediate product with methyl iodide in the presence of a base such as potassium carbonate to form the final product, 2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate." ] }

CAS No.

1476799-73-1

Molecular Formula

C14H16N2O4

Molecular Weight

276.292

IUPAC Name

2-O-tert-butyl 3-O-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)11-10(12(17)19-4)9-7-5-6-8-16(9)15-11/h5-8H,1-4H3

InChI Key

PHWBBQPVVOVCEF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=NN2C=CC=CC2=C1C(=O)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.